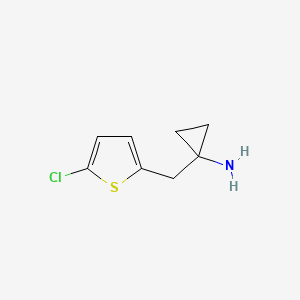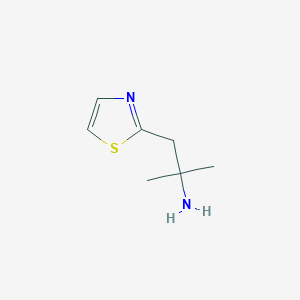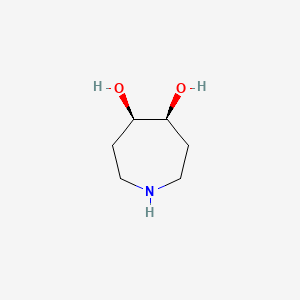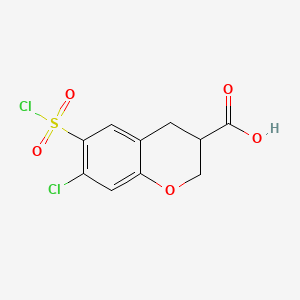![molecular formula C9H9N3O2S B13527414 Methyl 2-(2-mercapto-1h-imidazo[4,5-c]pyridin-1-yl)acetate](/img/structure/B13527414.png)
Methyl 2-(2-mercapto-1h-imidazo[4,5-c]pyridin-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-mercapto-1h-imidazo[4,5-c]pyridin-1-yl)acetate is a heterocyclic compound that features an imidazo[4,5-c]pyridine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both imidazole and pyridine rings in its structure imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-mercapto-1h-imidazo[4,5-c]pyridin-1-yl)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with methyl 2-bromoacetate in the presence of a base, followed by cyclization to form the imidazo[4,5-c]pyridine core. The reaction conditions often include solvents like methanol or ethanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Methyl 2-(2-mercapto-1h-imidazo[4,5-c]pyridin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazo[4,5-c]pyridine core can be reduced under specific conditions to yield partially saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the mercapto group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the mercapto group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Partially saturated imidazo[4,5-c]pyridine derivatives.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
Methyl 2-(2-mercapto-1h-imidazo[4,5-c]pyridin-1-yl)acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of Methyl 2-(2-mercapto-1h-imidazo[4,5-c]pyridin-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context .
類似化合物との比較
Similar Compounds
Imidazo[4,5-b]pyridine: Shares a similar core structure but differs in the position of the nitrogen atoms.
Imidazo[1,2-a]pyridine: Another isomer with different biological and chemical properties.
Benzimidazole: Contains a fused benzene and imidazole ring, showing different reactivity and applications.
Uniqueness
Methyl 2-(2-mercapto-1h-imidazo[4,5-c]pyridin-1-yl)acetate is unique due to the presence of the mercapto group, which imparts distinct reactivity and potential for further functionalization. Its specific arrangement of nitrogen atoms in the imidazo[4,5-c]pyridine core also contributes to its unique chemical and biological properties .
特性
分子式 |
C9H9N3O2S |
|---|---|
分子量 |
223.25 g/mol |
IUPAC名 |
methyl 2-(2-sulfanylidene-3H-imidazo[4,5-c]pyridin-1-yl)acetate |
InChI |
InChI=1S/C9H9N3O2S/c1-14-8(13)5-12-7-2-3-10-4-6(7)11-9(12)15/h2-4H,5H2,1H3,(H,11,15) |
InChIキー |
VKPCAMKRRKRZED-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CN1C2=C(C=NC=C2)NC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-Methyl-4-[(pyrrolidin-2-yl)methyl]pyridine](/img/structure/B13527403.png)
![1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine](/img/structure/B13527404.png)



